molecular formula C21H42O3Si2 B13659815 (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol

(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol

Cat. No.: B13659815
M. Wt: 398.7 g/mol
InChI Key: APRWHRXRPYRYKF-FESWLXLESA-N
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Description

(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups and a methylenecyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexylidene core: This step involves the cyclization of a suitable precursor to form the cyclohexylidene ring.

    Introduction of tert-butyldimethylsilyl groups: The tert-butyldimethylsilyl groups are introduced through silylation reactions using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

    Formation of the methylene group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Final functionalization: The ethan-1-ol moiety is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Substitution: Tetrabutylammonium fluoride, imidazole, tert-butyldimethylsilyl chloride.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilyl groups.

Scientific Research Applications

(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Studied for its properties in the development of novel materials with specific functionalities.

    Biological Studies: Used in the study of biological pathways and mechanisms due to its unique structure.

Mechanism of Action

The mechanism of action of (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.

    (E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.

Uniqueness

(E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex molecules and the study of biological mechanisms.

Properties

Molecular Formula

C21H42O3Si2

Molecular Weight

398.7 g/mol

IUPAC Name

(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethanol

InChI

InChI=1S/C21H42O3Si2/c1-16-17(12-13-22)14-18(23-25(8,9)20(2,3)4)15-19(16)24-26(10,11)21(5,6)7/h12,18-19,22H,1,13-15H2,2-11H3/b17-12+/t18-,19+/m1/s1

InChI Key

APRWHRXRPYRYKF-FESWLXLESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C/CO)/C1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCO)C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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